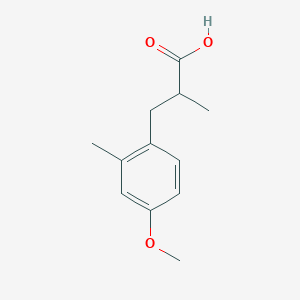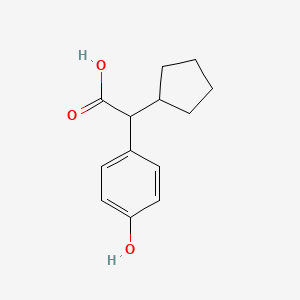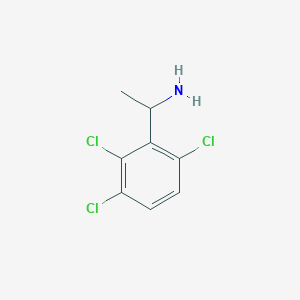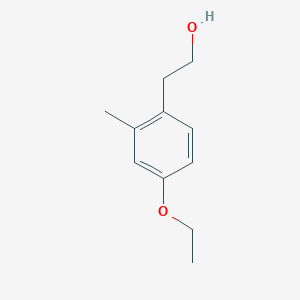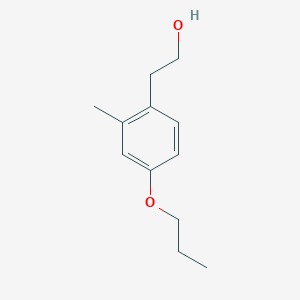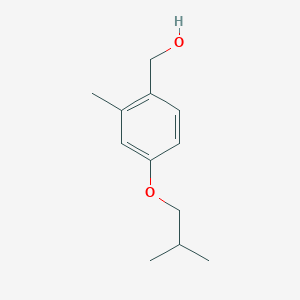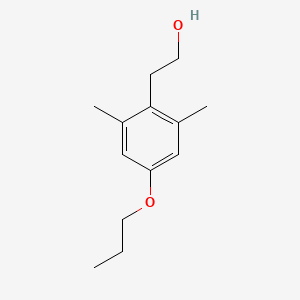
2,6-Dimethyl-4-n-propoxyphenethyl alcohol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimethyl-4-n-propoxyphenethyl alcohol is an organic compound with the molecular formula C13H20O2. It is a phenethyl alcohol derivative characterized by the presence of two methyl groups at the 2 and 6 positions, and a propoxy group at the 4 position on the benzene ring. This compound is of interest in various fields due to its unique chemical structure and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-n-propoxyphenethyl alcohol typically involves the alkylation of 2,6-dimethylphenol with n-propyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to a Friedel-Crafts alkylation reaction with ethylene oxide to introduce the phenethyl alcohol moiety.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to optimize yield and purity. Catalysts such as aluminum chloride can be used to facilitate the Friedel-Crafts reaction, and purification steps like distillation or recrystallization are employed to obtain the final product.
化学反应分析
Types of Reactions
2,6-Dimethyl-4-n-propoxyphenethyl alcohol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the alcohol group to an alkane using reagents such as lithium aluminum hydride.
Substitution: The phenolic hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide under reflux conditions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated derivatives.
科学研究应用
2,6-Dimethyl-4-n-propoxyphenethyl alcohol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用机制
The mechanism of action of 2,6-Dimethyl-4-n-propoxyphenethyl alcohol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenethyl alcohol moiety can form hydrogen bonds with active sites, while the propoxy group may enhance lipophilicity and membrane permeability. These interactions can modulate biochemical pathways and elicit biological responses.
相似化合物的比较
Similar Compounds
2,6-Dimethylphenol: Lacks the propoxy and phenethyl alcohol groups.
4-n-Propoxyphenol: Lacks the dimethyl and phenethyl alcohol groups.
Phenethyl alcohol: Lacks the dimethyl and propoxy groups.
Uniqueness
2,6-Dimethyl-4-n-propoxyphenethyl alcohol is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of both the propoxy and phenethyl alcohol groups, along with the dimethyl substitutions, makes it a versatile compound for various applications.
属性
IUPAC Name |
2-(2,6-dimethyl-4-propoxyphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2/c1-4-7-15-12-8-10(2)13(5-6-14)11(3)9-12/h8-9,14H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNGJQJJNFYLPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C(=C1)C)CCO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
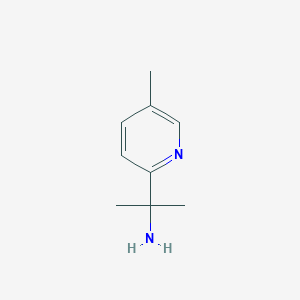
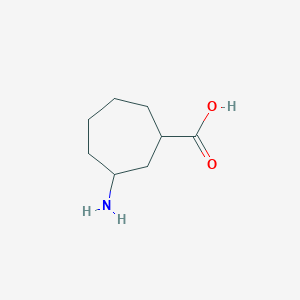
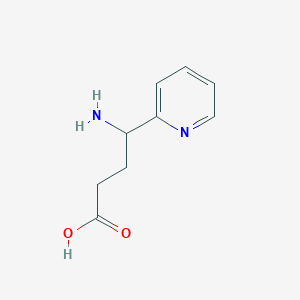
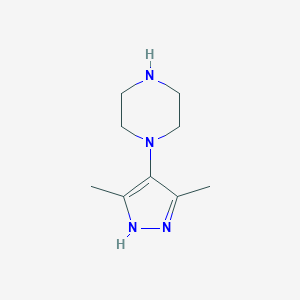
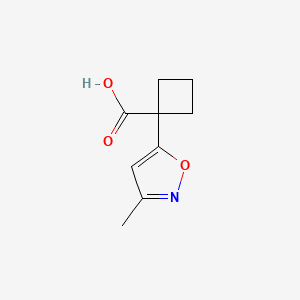
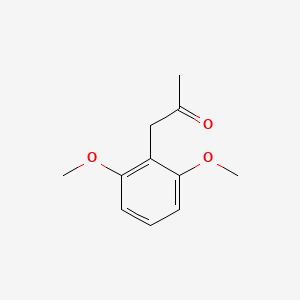
![5-Fluoro-3H-spiro[benzofuran-2,4'-piperidine]](/img/structure/B7901386.png)
